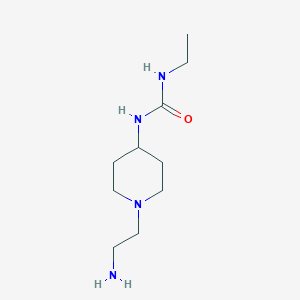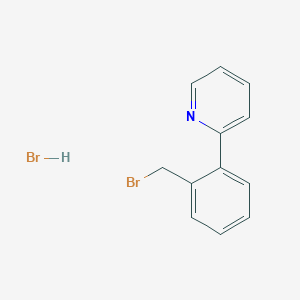
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide is a complex organic compound with a unique structure that includes an aminophenyl group, a dimethylaminoethyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide typically involves multiple steps. One common method is the reaction of 3-nitroaniline with 2-(dimethylamino)ethyl chloride in the presence of a base to form the intermediate compound, which is then reduced to the corresponding amine. The final step involves the reaction of the amine with methanesulfonyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminophenyl)-3-[2-(dimethylamino)ethyl]urea
- 1-(3-Aminophenyl)-3-[2-(dimethylamino)ethyl]-5-hydroxyimidazolidine-2,4-dione
- 1-(3-Aminophenyl)ethanone
Uniqueness
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H21N3O2S |
|---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
1-(3-aminophenyl)-N-[2-(dimethylamino)ethyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C12H21N3O2S/c1-14(2)7-8-15(3)18(16,17)10-11-5-4-6-12(13)9-11/h4-6,9H,7-8,10,13H2,1-3H3 |
InChI Key |
JPPYWAQWBXRQHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)S(=O)(=O)CC1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


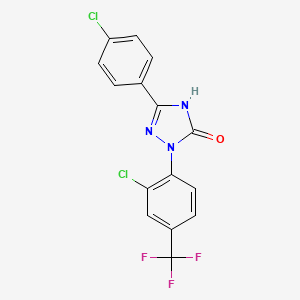
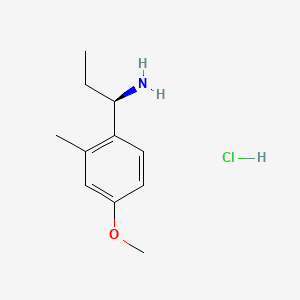
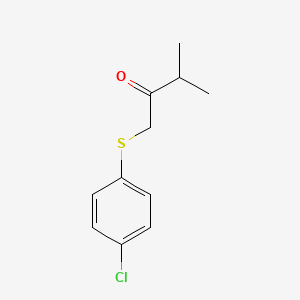
![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)

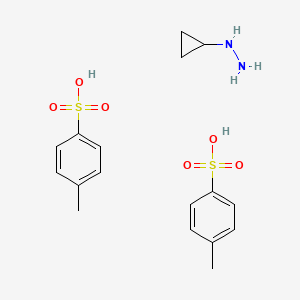
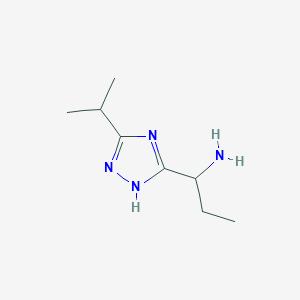
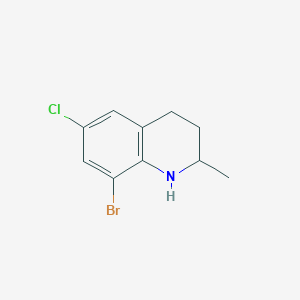
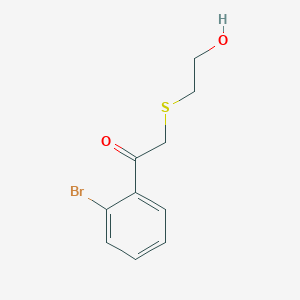

![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
